![molecular formula C12H23NO3 B562050 N-(t-Boc)-N-ethyl-4-oxopentylamine CAS No. 887353-52-8](/img/structure/B562050.png)
N-(t-Boc)-N-ethyl-4-oxopentylamine
Overview
Description
“N-(t-Boc)-N-ethyl-4-oxopentylamine” is a compound that involves the tert-butyloxycarbonyl (Boc) group . The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Synthesis Analysis
The synthesis of N-protected amino esters, such as “N-(t-Boc)-N-ethyl-4-oxopentylamine”, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This method allows the creation of nearly two dozen functionally and structurally diverse amino ester molecules by individually cross-coupling eight aryl halo esters and three different secondary amines .Molecular Structure Analysis
The Boc group can be added to the amine under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate . The Boc group is stable towards most nucleophiles and bases .Chemical Reactions Analysis
Deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, acetyl chloride in methanol, and N-Boc removal with HCl in organic solvents .Scientific Research Applications
Coupling Reagent in Synthesis
N-(t-Boc)-N-ethyl-4-oxopentylamine is utilized as a coupling reagent in chemical synthesis. For instance, in the synthesis of ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma), it acts as an efficient coupling reagent for racemization-free esterification, thioesterification, amidation, and peptide synthesis. Boc-Oxyma is comparable to COMU in reactivity and mechanism but is easier to prepare and recover, reducing chemical waste significantly (Thalluri, Nadimpally, Chakravarty, Paul, & Mandal, 2013).
Chemoselective O-Ethylation
Another application is in the highly selective O-ethylation of N-Boc amino alcohols under phase-transfer catalyzed conditions. This method, using 50% aqueous sodium hydroxide in heptanes or toluene, results in exclusively O-ethylated products (Liu, Ciszewski, Shen, & Prashad, 2014).
Synthesis of α,β-Didehydroamino Acid Derivatives
In the synthesis of α,β-didehydroamino acid derivatives, such as ethyl N-Boc- and N-Z-α-tosylglycinates, the compound is reacted with aldehydes in the presence of tributylphosphine and a base. This process yields α,β-didehydroamino acid derivatives with high (Z)-selectivity (Kimura, Nagano, & Kinoshita, 2002).
In DNA Binding Studies
N-(t-Boc)-N-ethyl-4-oxopentylamine related compounds are used in studies examining DNA binding properties. For example, the interactions of acridine antitumor agents with DNA involve similar compounds, with variations in the placement of amino substituents influencing DNA binding affinity and groove selectivity (Crenshaw, Graves, & Denny, 1995).
Amide N-C Cross-Coupling
This compound is relevant in the context of amide N-C(O) bonds' reactivity in cross-coupling reactions. N-acyl-tert-butyl-carbamates (Boc), a related class of acyclic amides, are intrinsically twisted around the N-C(O) axis, enabling the development of elusive amide bond N-C cross-coupling reactions (Szostak, Shi, Meng, Lalancette, & Szostak, 2016).
N-tert-Butyloxycarbonylation in Water
The compound also plays a role in catalyst-free N-tert-butyloxycarbonylation of amines in water, a process that achieves chemoselective formation of N-t-Boc derivatives without the formation of side products like isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc (Chankeshwara & Chakraborti, 2006).
Safety and Hazards
While specific safety data for “N-(t-Boc)-N-ethyl-4-oxopentylamine” is not available, compounds involving the Boc group can be hazardous. For example, tert-butyl N-(1-naphthyl) carbamate, a compound with a Boc group, is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Future Directions
The development of efficient and sustainable methods for N-Boc deprotection is an area of ongoing research . For example, a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been used as a reaction medium plus catalyst for the deprotection of a wide variety of N-Boc derivatives .
Mechanism of Action
Target of Action
N-(t-Boc)-N-ethyl-4-oxopentylamine is a compound with a tert-butyloxycarbonyl (Boc) group . The Boc group is a classical masking functionality employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Mode of Action
The Boc group in N-(t-Boc)-N-ethyl-4-oxopentylamine can be selectively removed or “deprotected” under certain conditions . This deprotection process involves the use of oxalyl chloride in methanol . The reactions take place under room temperature conditions . The electrophilic character of oxalyl chloride is postulated for this deprotection strategy .
Biochemical Pathways
The deprotection of the Boc group is a key step in many biochemical transformations . .
Pharmacokinetics
The deprotection process can potentially influence the compound’s bioavailability by altering its chemical structure .
Result of Action
The primary result of the action of N-(t-Boc)-N-ethyl-4-oxopentylamine is the removal of the Boc group, yielding a deprotected amine . This process is crucial in the synthesis of various compounds, including medicinally active compounds .
Action Environment
The deprotection of the Boc group in N-(t-Boc)-N-ethyl-4-oxopentylamine can be influenced by various environmental factors. For instance, the reaction takes place under room temperature conditions . Additionally, the presence of oxalyl chloride in methanol is necessary for the reaction to occur .
properties
IUPAC Name |
tert-butyl N-ethyl-N-(4-oxopentyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-6-13(9-7-8-10(2)14)11(15)16-12(3,4)5/h6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDKSCSEAZAHMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652489 | |
Record name | tert-Butyl ethyl(4-oxopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(t-Boc)-N-ethyl-4-oxopentylamine | |
CAS RN |
887353-52-8 | |
Record name | Carbamic acid, ethyl(4-oxopentyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887353-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl ethyl(4-oxopentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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